molecular formula C19H11F4N5O3 B11485457 5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11485457
M. Wt: 433.3 g/mol
InChI Key: QVBISKAPTMGDMP-UHFFFAOYSA-N
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Description

The compound 5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE is a complex organic molecule featuring multiple functional groups, including fluorophenyl, nitro, pyrazolyl, and trifluoromethyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of flow chemistry techniques to control reaction conditions and avoid precipitation .

Chemical Reactions Analysis

Types of Reactions

5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative .

Scientific Research Applications

5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE: has several scientific research applications:

Mechanism of Action

The mechanism by which 5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways . The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE: is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H11F4N5O3

Molecular Weight

433.3 g/mol

IUPAC Name

5-[2-[(3-fluorophenyl)methyl]-5-nitropyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H11F4N5O3/c20-14-3-1-2-11(8-14)10-27-15(9-16(25-27)28(29)30)18-24-17(26-31-18)12-4-6-13(7-5-12)19(21,22)23/h1-9H,10H2

InChI Key

QVBISKAPTMGDMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=CC(=N2)[N+](=O)[O-])C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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